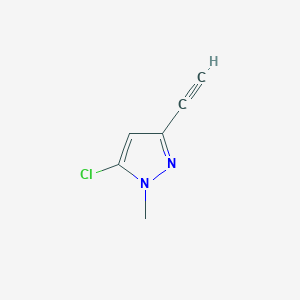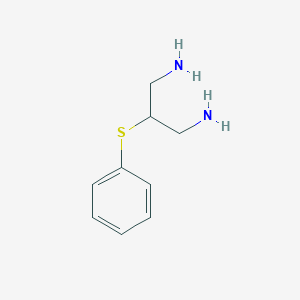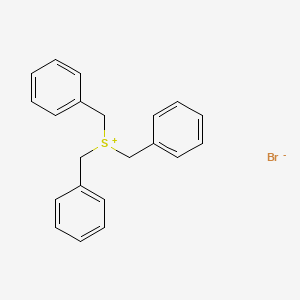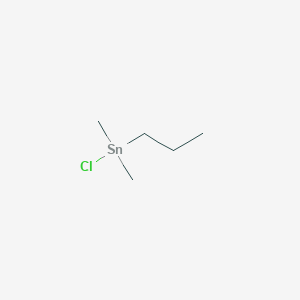
Chloro(dimethyl)propylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)propylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, two methyl groups, and a propyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)propylstannane can be synthesized through the reaction of dimethylpropylstannane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
(CH3)2SnC3H7+Cl2→Cl(CH3)2SnC3H7
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often utilizing continuous flow reactors to maintain optimal reaction conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Chloro(dimethyl)propylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different organotin species.
Radical Reactions: The compound can participate in radical reactions, where the chlorine atom is replaced by a radical species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium alkoxide in an organic solvent.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of organotin hydroxides or alkoxides.
Oxidation Reactions: Generation of higher oxidation state organotin compounds.
Reduction Reactions: Production of lower oxidation state organotin species.
Scientific Research Applications
Chloro(dimethyl)propylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds, which are crucial in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mechanism of Action
The mechanism of action of chloro(dimethyl)propylstannane involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with cellular components, leading to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Chloro(dimethyl)propylstannane can be compared with other organotin compounds, such as:
Chloro(trimethyl)stannane: Similar structure but with three methyl groups instead of a propyl group.
Chloro(ethylmethyl)stannane: Contains an ethyl and a methyl group instead of two methyl groups.
Chloro(diphenyl)stannane: Features two phenyl groups instead of methyl and propyl groups.
Uniqueness: this compound is unique due to its specific combination of methyl and propyl groups, which can influence its reactivity and applications. The presence of the propyl group can provide different steric and electronic properties compared to other organotin compounds, making it suitable for specific synthetic and industrial applications.
Properties
CAS No. |
61726-21-4 |
|---|---|
Molecular Formula |
C5H13ClSn |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
chloro-dimethyl-propylstannane |
InChI |
InChI=1S/C3H7.2CH3.ClH.Sn/c1-3-2;;;;/h1,3H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
ISVDZZZQZOMVIW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


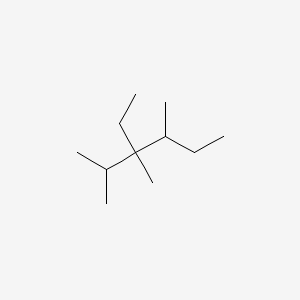
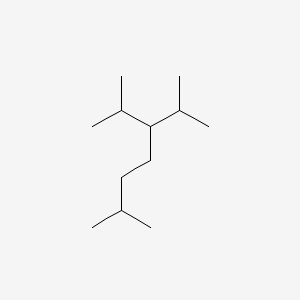
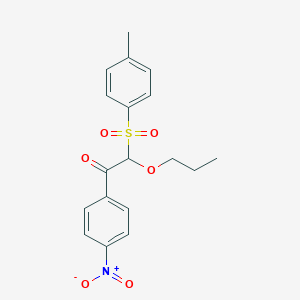
![Benzene, [1-(cyclohexyloxy)ethyl]-](/img/structure/B14554698.png)
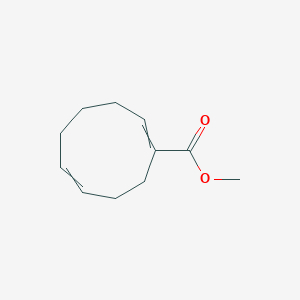
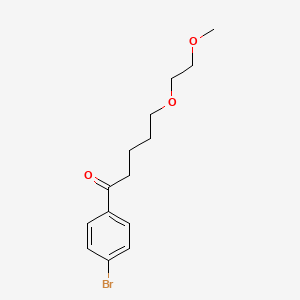
![N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine](/img/structure/B14554711.png)
![N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline](/img/structure/B14554716.png)
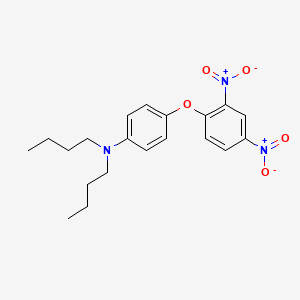
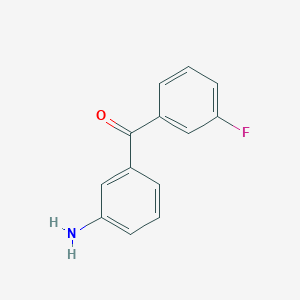
![Octyl 2-({[dibutyl(octyloxy)stannyl]oxy}carbonyl)benzoate](/img/structure/B14554734.png)
